![molecular formula C19H22BrN3O2 B4630250 5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4630250.png)
5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Overview
Description
5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a piperazine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to ensure high yield and purity. Additionally, the reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the bromine atom with an amine can result in an amine derivative .
Scientific Research Applications
5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing and synthesizing new pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural features make it suitable for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is employed in studying the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Research: The compound is used in various industrial applications, including the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the bromine atom and the piperazine ring allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxyphenylboronic acid: This compound shares the bromine and methoxy groups but differs in its boronic acid functionality.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in having bromine and methoxy groups, but with a different amine structure.
5-bromo-2-(4-methylpiperazin-1-yl)pyridine: Contains the bromine and piperazine ring but lacks the methoxy group and benzamide core.
Uniqueness
5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, methoxy group, and piperazine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21-19(24)15-13-14(20)7-8-18(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBMBBXPBRCLSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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